molecular formula C26H31N5OS B2645596 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide CAS No. 1185091-55-7

2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2645596
CAS No.: 1185091-55-7
M. Wt: 461.63
InChI Key: SGZAOHJOHRQRBQ-UHFFFAOYSA-N
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Description

2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide is a complex organic compound that features a piperazine ring, a pyrazine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. It is known to activate TRPC3/TRPC6/TRPC7 channels, which are cation channels permeable to calcium ions . This activation can lead to various cellular responses, including neurite growth and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
  • 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride

Uniqueness

2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively activate TRPC channels sets it apart from other similar compounds .

Properties

IUPAC Name

2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5OS/c1-4-21-6-5-7-22(17-21)29-24(32)18-33-26-25(27-10-11-28-26)31-14-12-30(13-15-31)23-16-19(2)8-9-20(23)3/h5-11,16-17H,4,12-15,18H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZAOHJOHRQRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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